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molecular formula C7H15NO3 B8474036 1-Tert-butoxy-2-nitro-propane

1-Tert-butoxy-2-nitro-propane

Cat. No. B8474036
M. Wt: 161.20 g/mol
InChI Key: FVWCWPSEQQMDNX-UHFFFAOYSA-N
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Patent
US07002010B2

Procedure details

To a solution of 36.6 g (0.34 mol) of crude 2-nitro-propan-1-ol [prepared according to Example 1a]in 200 ml of toluene in a pressure vessel is added 2 g of sodium bisulfate [NaHSO4]. Through the closed autoclave is added at room temperature 48 g (0.85 mol) of isobutene. The reaction mixture is maintained at 60° C. for 8 hours. The reaction mixture is cooled to room temperature, diluted with toluene and filtered to give a crude solution of 1-tert-butoxy-2-nitro-propane in toluene.
Quantity
36.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 1a]in
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
48 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]([CH3:7])[CH2:5][OH:6])([O-:3])=[O:2].S(=O)(=O)(O)[O-].[Na+].[CH2:14]=[C:15]([CH3:17])[CH3:16]>C1(C)C=CC=CC=1>[C:15]([O:6][CH2:5][CH:4]([N+:1]([O-:3])=[O:2])[CH3:7])([CH3:17])([CH3:16])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
36.6 g
Type
reactant
Smiles
[N+](=O)([O-])C(CO)C
Step Two
Name
Example 1a]in
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
S([O-])(O)(=O)=O.[Na+]
Step Four
Name
Quantity
48 g
Type
reactant
Smiles
C=C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OCC(C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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